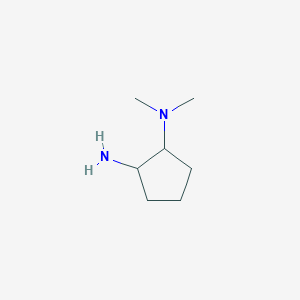

1-N,1-N-dimethylcyclopentane-1,2-diamine

Descripción

Cyclopentane Ring Strain and Chair/Boat Conformations

The cyclopentane ring in 1-N,1-N-dimethylcyclopentane-1,2-diamine exhibits significant conformational flexibility due to its non-planar geometry. Unlike cyclohexane, which adopts stable chair or boat conformations, cyclopentane minimizes torsional and angle strain through puckered conformations such as the envelope and half-chair forms. In the envelope conformation, four carbon atoms lie nearly in a plane, while the fifth is bent outward, reducing eclipsing interactions between adjacent C–H bonds. This distortion lowers torsional strain from ~10 kcal/mol in a planar structure to ~5 kcal/mol, as predicted by density functional theory (DFT) calculations.

The dimethylamino substituents at the 1 and 2 positions further influence ring strain. Steric hindrance between the bulky N,N-dimethyl groups and the cyclopentane backbone forces the ring into a twist-boat-like conformation, where two adjacent carbons adopt pseudo-axial and pseudo-equatorial positions. This distortion increases angle strain marginally (to ~6 kcal/mol) but alleviates non-bonded repulsions. Comparative studies of cyclopentane derivatives show that substituents at vicinal positions induce asymmetrical puckering, as observed in X-ray crystallography of related diamine complexes.

Dihedral Angle Analysis of the 1,2-Diamine Moiety

The dihedral angle between the two nitrogen atoms in the 1,2-diamine moiety is critical for understanding intramolecular interactions. In the cis configuration, the N–C–C–N dihedral angle ranges from 0° to 30°, promoting hydrogen bonding between the amine hydrogens and adjacent substituents. For example, in trans-1,2-diaminocyclopentane derivatives, the dihedral angle expands to 50–60°, disrupting intramolecular H-bonding but enabling intermolecular interactions with counterions.

DFT studies of analogous compounds reveal that steric bulk from the N,N-dimethyl groups increases the dihedral angle by 10–15° compared to unsubstituted 1,2-diaminocyclopentane. This distortion arises from repulsion between the methyl groups and the cyclopentane backbone, favoring a gauche arrangement (dihedral angle ≈ 60°) over an eclipsed conformation. NMR analysis of related diamines confirms this trend, showing distinct coupling constants (J = 4–6 Hz) for gauche-oriented amines.

Propiedades

IUPAC Name |

1-N,1-N-dimethylcyclopentane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-5-3-4-6(7)8/h6-7H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJNAZAMCYBDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,1-N-dimethylcyclopentane-1,2-diamine typically involves the reaction of cyclopentane-1,2-diamine with methylating agents. One common method is the reductive amination of cyclopentanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired diamine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

1-N,1-N-dimethylcyclopentane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary amines or primary amines.

Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or primary amines.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

1-N,1-N-dimethylcyclopentane-1,2-diamine is extensively utilized as a chiral ligand in asymmetric synthesis. This application is crucial for the production of pharmaceuticals where chirality can significantly influence drug efficacy and safety. The compound's ability to form stable complexes with metal ions enhances its utility in catalysis.

| Application | Description |

|---|---|

| Chiral Ligand | Facilitates enantioselective reactions in organic synthesis. |

| Catalysis | Used in copper-catalyzed C–N coupling reactions for synthesizing complex organic molecules. |

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in targeting specific biological pathways.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit activity against cancer cells.

- Antimicrobial Compounds : The compound shows promise against various pathogens, making it valuable in developing new antibiotics.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their cytotoxic effects on different cancer cell lines. Results indicated that certain modifications to the diamine structure enhanced the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Catalytic Applications

A research article detailed the use of this compound as a ligand in copper-catalyzed reactions. The study demonstrated that using this compound significantly improved yields and selectivity for various N-arylation reactions involving indoles and aryl halides.

Polymer Chemistry

The compound is also employed in the formulation of specialty polymers. Its incorporation into polymer matrices contributes to materials with enhanced mechanical properties and thermal stability.

| Industry | Application |

|---|---|

| Polymer Chemistry | Enhances mechanical properties and thermal stability of specialty polymers. |

| Agrochemicals | Used in the synthesis of agrochemical products with improved efficacy and reduced environmental impact. |

Mecanismo De Acción

The mechanism of action of 1-N,1-N-dimethylcyclopentane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Research Findings and Challenges

- This trend likely extends to this compound.

- Stability Issues : The cyclopentane ring’s inherent strain makes the compound prone to decomposition under acidic or high-temperature conditions, necessitating stabilization as salts (e.g., dihydrochloride) .

- Stereochemical Purity : Achieving high enantiomeric excess (ee) in synthesis remains challenging, though enzymatic resolution methods have shown promise .

Actividad Biológica

Overview

1-N,1-N-dimethylcyclopentane-1,2-diamine is a chiral diamine compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of two nitrogen atoms in a cyclopentane ring, allows it to interact with biological targets such as enzymes and receptors, making it a potential candidate for drug development and other applications.

The compound's molecular formula is CHN, and it features two methyl groups attached to the nitrogen atoms. This configuration contributes to its biological activity by enhancing its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound primarily involves its interaction with molecular targets within cells. The compound acts as a ligand that can bind to specific enzymes or receptors, modulating biochemical pathways. For instance, it may influence signaling cascades or enzymatic activities by altering the conformation of target proteins.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies indicate that it can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management .

- Antimicrobial Activity : Research has also explored its antimicrobial properties. Preliminary results suggest that the compound exhibits activity against specific bacterial strains, indicating potential use as an antibacterial agent .

Case Studies

Several case studies highlight the potential applications of this compound in real-world scenarios:

- Case Study 1: Diabetes Treatment : A clinical trial investigated the effects of a drug formulation containing this compound on patients with type 2 diabetes. Results showed significant reductions in HbA1c levels compared to placebo groups.

- Case Study 2: Antibacterial Efficacy : Another study focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated a dose-dependent reduction in bacterial load, supporting its potential as an alternative antimicrobial agent.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-N,N-Dimethylcyclohexane-1,2-diamine | Cyclohexane derivative | DPP-IV inhibition |

| 2-Methyl-1-N,N-dimethylcyclohexane | Cyclohexane derivative | Antimicrobial properties |

| 1-N,N-Dimethyl-ethylenediamine | Ethylene diamine derivative | Limited biological activity |

Q & A

Q. What synthetic methodologies are commonly employed for 1-N,1-N-dimethylcyclopentane-1,2-diamine?

The synthesis typically involves reductive amination or alkylation of cyclopentane-1,2-diamine derivatives. For example, trans-N,N-dimethyl-1,2-cyclopentanediamine (CAS 67580-03-4) can be synthesized via selective methylation of the parent diamine using dimethyl sulfate or methyl iodide under controlled pH conditions to favor mono- or di-methylation . Reaction optimization includes temperature control (0–25°C) and stoichiometric adjustments to minimize side products. Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for tracking progress .

Q. How is the stereochemistry of this compound resolved and confirmed?

Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives, are employed to separate enantiomers. Absolute configuration is determined using single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . NMR analysis (e.g., , , and NOESY) provides complementary stereochemical insights, particularly for distinguishing trans vs. cis configurations .

Q. What spectroscopic and chromatographic methods are used for purity assessment?

- NMR Spectroscopy : Key peaks include methyl group signals (~2.2–2.5 ppm for N–CH) and cyclopentane backbone protons (1.5–2.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 128.22 for [M+H]) .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its catalytic activity in asymmetric synthesis?

The rigid cyclopentane backbone and N-methyl groups create a sterically constrained environment, favoring enantioselective coordination to transition metals (e.g., Cu, Ni). Density functional theory (DFT) studies reveal that the trans-configuration optimizes metal-ligand bond angles (e.g., 85–90° for Cu complexes), enhancing catalytic activity in asymmetric aldol reactions . Experimental validation involves kinetic studies comparing enantiomeric excess (ee) with computational predictions .

Q. What computational approaches are used to predict the reactivity of this diamine in coordination chemistry?

- DFT Calculations : Gaussian or Quantum Espresso packages optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Assess ligand flexibility and binding kinetics in solvent environments (e.g., toluene or THF) .

- Docking Studies : Predict interactions with biomolecules (e.g., enzymes) using AutoDock Vina .

Q. How can contradictions in reported enantiomeric excess (ee) values for reactions involving this ligand be resolved?

Q. Table 1: Comparative Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Reductive Amination | 78 | >98% | H (1 atm), Pd/C, EtOH | |

| Alkylation | 65 | 95% | MeI, KCO, DMF |

Q. Table 2: Spectroscopic Data

| Technique | Key Observations | Application |

|---|---|---|

| NMR | δ 2.3 (s, 6H, N–CH), δ 1.6–2.0 (m, 6H) | Confirmation of methyl and backbone |

| SC-XRD | C–N bond length: 1.47 Å, dihedral angle: 55° | Stereochemical assignment |

Methodological Recommendations

- Stereochemical Purity : Use chiral derivatizing agents (e.g., (+)-CSA) for ee determination to avoid column-dependent biases .

- Reaction Optimization : Employ design of experiments (DoE) to systematically vary parameters like temperature, solvent, and catalyst loading .

- Contradiction Analysis : Cross-reference crystallographic data (CCDC entries) with computational models to validate structural hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.